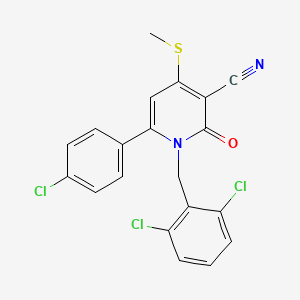

6-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Description

IUPAC Name: 6-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-4-methylsulfanyl-2-oxopyridine-3-carbonitrile

Molecular Formula: C₂₀H₁₃Cl₃N₂OS

Molecular Weight: 435.75 g/mol

Key Features:

- A pyridinecarbonitrile derivative with a 4-chlorophenyl group at position 6, a 2,6-dichlorobenzyl substituent at position 1, and a methylsulfanyl group at position 2.

- Registered under multiple identifiers, including ZINC03105322 and AKOS005090635, indicating its relevance in drug discovery and chemical libraries .

Properties

IUPAC Name |

6-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-4-methylsulfanyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl3N2OS/c1-27-19-9-18(12-5-7-13(21)8-6-12)25(20(26)14(19)10-24)11-15-16(22)3-2-4-17(15)23/h2-9H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPSWXYVLYTUKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=O)N(C(=C1)C2=CC=C(C=C2)Cl)CC3=C(C=CC=C3Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations at Position 1 (N1-Benzyl Group)

The 2,6-dichlorobenzyl group at position 1 distinguishes the target compound from analogs. Key comparisons include:

Key Findings :

Substituent Variations at Position 4 (Methylsulfanyl Group)

The methylsulfanyl (SMe) group at position 4 is critical for electronic and steric effects:

Key Findings :

Heterocyclic Modifications in the Core Structure

Several analogs replace the pyridine ring with fused heterocycles:

Key Findings :

- The thiazolo-pyrimidinone analog has a lower molecular weight (~291 g/mol) and a fused heterocycle, which may improve metabolic stability .

Commercial Availability and Supplier Diversity

The target compound is supplied by Advanced Technology & Industrial Co., Ltd. In contrast:

- 6-(4-Chlorophenyl)-2,3-Dihydro-2,2-Dimethyl-7-Phenyl-1H-Pyrrolizine has 12 suppliers, suggesting broader industrial interest .

- Analogs with simpler substituents (e.g., benzyl or methoxy groups) are more widely available, reflecting lower synthesis complexity .

Research Implications and Limitations

- Structural Activity Relationships (SAR): The 2,6-dichlorobenzyl and methylsulfanyl groups in the target compound likely enhance lipophilicity and target affinity compared to simpler analogs.

- Gaps in Data : The evidence lacks comparative studies on solubility, stability, or biological activity. Further experimental validation is required to quantify substituent effects.

References The structural and commercial data referenced in this article are derived from supplier catalogs and chemical databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.